Anti-Tubercular Potency Ordering Against Drug-Resistant Mtb Strains Relative to a Structurally Proximal Analog
In a head-to-head series, the most potent 6-isopropyl benzothiazole derivative C4-1 (a close structural relative sharing the 6-isopropylbenzothiazole core) demonstrated an MIC of 4 µg/mL (13.04 µM) against drug-resistant Mycobacterium tuberculosis strains, whereas the slightly modified analog C4-11 showed an MIC of 8 µg/mL (24.80 µM)—a 2-fold loss in potency arising from side-chain divergence [1]. Although the exact MIC of N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide (CAS 862975-33-5) was not individually reported in this study, its core scaffold is identical to the most active series members, establishing it as a prioritized candidate within the structure-activity landscape.
| Evidence Dimension | MIC against drug-resistant M. tuberculosis |
|---|---|
| Target Compound Data | Compound 862975-33-5: scaffold identical to C4-1 core; individual MIC not reported in this dataset |
| Comparator Or Baseline | C4-1 (closest analog): MIC = 4 µg/mL (13.04 µM); C4-11: MIC = 8 µg/mL (24.80 µM) |
| Quantified Difference | C4-1 vs C4-11: 2-fold potency difference attributable to side-chain modification |
| Conditions | In vitro MIC determination against M. tuberculosis strains resistant to FDA-approved anti-TB drugs |
Why This Matters
The scaffold identity with the most potent series member (C4-1) positions this compound as a candidate for follow-on evaluation, while the 2-fold sensitivity to side-chain variation underscores that even subtle modifications can substantially alter anti-tubercular potency.
- [1] Saha, P., Sau, S., Kalia, N.P., Sharma, D.K. (2025). Targeting drug-resistant tuberculosis: Thioacetamide-substituted benzothiazoles as bactericidal agents inhibiting type II NADH dehydrogenase. Bioorganic Chemistry, 163, 108718. View Source
